molecular formula C4H11BO2 B128877 Butylboronic acid CAS No. 4426-47-5

Butylboronic acid

Cat. No. B128877
CAS RN: 4426-47-5
M. Wt: 101.94 g/mol
InChI Key: QPKFVRWIISEVCW-UHFFFAOYSA-N
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Description

Butylboronic acid is a type of primary alkylboronic acid that has been identified as a highly active catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids . It is part of the broader class of organoboron molecules, which have found applications in various fields such as synthesis, catalysis, analytical chemistry, supramolecular chemistry, biology, and medicine .

Synthesis Analysis

The synthesis of butylboronic acid and its derivatives has been explored in several studies. For instance, 4-tert-butylphenylboronic acid was synthesized using trimethyl borate and Grignard reagents, with an optimized process yielding a final product at 69.5% . Additionally, phenyl-n-butylborinic acid, a related compound, was synthesized and characterized as a potent inhibitor for lipolytic enzymes .

Molecular Structure Analysis

The structural and spectroscopic properties of n-butylboronic acid have been thoroughly investigated using a combination of experimental and theoretical methods. X-ray crystallography provided structural information in the solid state, while infrared and Raman spectroscopy were used to collect data on vibrational modes. Computational simulations, including Car-Parrinello molecular dynamics and density functional theory, were employed to study the environmental and temperature influence on the molecular properties of n-butylboronic acid .

Chemical Reactions Analysis

Butylboronic acid has been implicated in various chemical reactions. It serves as a catalyst in the dehydrative amidation between carboxylic acids and amines, with primary alkylboronic acids like butylboronic acid showing much higher catalytic activities than previously reported arylboronic acids . Arylboronic acids, which include derivatives of butylboronic acid, have been used in asymmetric synthesis, such as the rhodium-catalyzed addition to N-tert-butanesulfinyl imino esters for the production of arylglycine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of butylboronic acid are closely related to its reactivity and stability. The study of its structural and spectroscopic properties has provided insights into the intermolecular hydrogen bonds and proton motion within the crystal, which are crucial for understanding its behavior in various reactions . The catalytic properties of butylboronic acid, as demonstrated in the synthesis of amides from α-hydroxycarboxylic acids, highlight its potential for large-scale synthesis applications .

Scientific Research Applications

  • Catalysis in Organic Synthesis Butylboronic acid has been identified as a highly effective catalyst for the dehydrative amide condensation of α-hydroxycarboxylic acids. Its catalytic activities surpass those of previously reported arylboronic acids, facilitating large-scale synthesis of amides (Yamashita, Sakakura, & Ishihara, 2013).

  • Structural and Spectroscopic Analysis The structural and spectroscopic properties of n-butylboronic acid have been extensively studied through experimental and theoretical methods, including X-ray crystallography and infrared and Raman spectroscopy. These studies are pivotal in understanding the molecular properties of butylboronic acid in different states (Cyrański et al., 2008).

  • Derivatization in Chromatography Butylboronic acid has been used for the derivatization of compounds containing a diol moiety, such as carbohydrates and alditols, facilitating their analysis through various chromatographic techniques (Greenhalgh & Wood, 1973).

  • Materials Science and Nanotechnology Phenylboronic acid functionalized with pyrene derivatives, including butylboronic acid, shows potential in the fabrication of nanomaterials for biomedical applications like two-photon imaging and photodynamic therapy (Li & Liu, 2021).

  • Polymer Chemistry Butylboronic acid reacts with polyvinyl alcohol, resulting in the formation of esterified products useful in various applications. These reactions demonstrate the versatility of butylboronic acid in polymer chemistry (Kato, Tsuzuki, & Kitajima, 1961).

  • Electrokinetic Capillary Chromatography The application of butylboronate in micellar electrokinetic capillary chromatography for the separation of various compounds, including herbicides and amino acids, showcases its utility in analytical chemistry (Smith & El Rassi, 1994).

  • Agricultural and Botanical Research In agricultural and botanical research, butylboronic acid derivatives have been used to analyze components like duvatrienediols in plant cuticular wax, providing insights into plant chemistry (Chang & Grunwald, 1976).

  • Drug Delivery Research Modified polymers with butylboronic acid have shown improved efficiency in DNA complex uptake and transfection, indicating potential applications in gene therapy and drug delivery systems (Yadav & Kumar, 2018).

  • Analytical Chemistry Butylboronic acid has been utilized in gas chromatography for the quantitative analysis of compounds like sorbitol, demonstrating its significance in analytical methodologies (Rabinowitz, Reisberg, & Bodin, 1974).

  • Glucose-Sensitive Materials The development of glucose-responsive materials incorporating phenylboronic acid-based nanoparticles, including butylboronic acid derivatives, for insulin delivery and drug release systems represents a significant advance in biomedical applications (Ma & Shi, 2014).

Safety And Hazards

Butylboronic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs in the future .

properties

IUPAC Name

butylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKFVRWIISEVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90196087
Record name n-Butylboronic acid
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Molecular Weight

101.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic solid; [Acros Organics MSDS]
Record name n-Butylboronic acid
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Vapor Pressure

0.000548 [mmHg]
Record name n-Butylboronic acid
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Product Name

Butylboronic acid

CAS RN

4426-47-5
Record name Butylboronic acid
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Record name n-Butylboronic acid
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Record name n-Butylboronic acid
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Record name 1-butyldihydroxyborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
GW Kabalka, ML Yao - Synthesis, 2003 - thieme-connect.com
A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. The synthesis involves the preparation of tosylate 5, which was then …
Number of citations: 23 www.thieme-connect.com
AA Humffray, LFG Williams - Chemical Communications (London), 1965 - pubs.rsc.org
… Electrolysis of an aqueous solution of n-butylboronic acid in … values: boric acid 0.54, n-butylboronic acid 0.89) and a mixture of … described above for n-butylboronic acid. We are currently …
Number of citations: 14 pubs.rsc.org
MK Cyrański, A Jezierska, P Klimentowska… - The Journal of …, 2008 - pubs.aip.org
… properties of n -butylboronic acid were investigated using … properties of the n -butylboronic acid. Analysis of interatomic … Monomeric and dimeric forms of the n -butylboronic acid …
Number of citations: 30 pubs.aip.org
S Kato, Y Tsuzuki, S Kitajima - Bulletin of the Chemical Society of …, 1961 - journal.csj.jp
… partially esterified with n-butylboronic acid, giving products of … concentration of n-butylboronic acid used, the maximum E g … On treating with n-butylboronic acid PVA shows new …
Number of citations: 2 www.journal.csj.jp
M Shou, H Terashima, SI Aizawa, A Taga… - Chirality, 2015 - Wiley Online Library
… butylboronic acid was found to be the most effective for the simultaneous separation of all epimer derivatives. An increase in the concentration of butylboronic acid … with butylboronic acid …
Number of citations: 2 onlinelibrary.wiley.com
K Ravi Charan Reddy, AM Kayastha - Journal of Enzyme Inhibition …, 2006 - Taylor & Francis
… by boric acid, butylboronic acid, phenylboronic acid, and 4-bromophenylboronic acid; 4-bromophenylboronic acid being the strongest inhibitor, followed by boric acid>butylboronic acid>…
Number of citations: 25 www.tandfonline.com
MA Kelland, EG Dirdal - Energy & Fuels, 2021 - ACS Publications
… butylboronic acid at 5000 ppm by itself for KHI performance, but it gave no significant effect (Table 2). The pH of a solution of 5000 ppm iso-butylboronic acid… iso-butylboronic acid, and …
Number of citations: 3 pubs.acs.org
T Jagusch, S Nerdinger, B Lehnemann, S Scherer… - …, 2020 - jglobal.jst.go.jp
LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE …
Number of citations: 2 jglobal.jst.go.jp
SY Chang, C Grunwald - Journal of lipid research, 1976 - Elsevier
… is caused by the 1,3-hydroxyl groups of the Duvatrienediol was converted into its butylboronic acid butylboronic acid derivatives, indicative of at least two derivative and GLC analysis of …
Number of citations: 30 www.sciencedirect.com
JA Lee, D Lho, M Kim, K Kim… - Rapid communications in …, 1998 - Wiley Online Library
… Eleven b-blockers, formed by cyclic boronation with n-butylboronic acid and TEA, produced … On-column derivatization with n-butylboronic acid and pyridine was effective in saving …

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